molecular formula C12H16O5 B148282 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid CAS No. 136849-75-7

4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid

Cat. No. B148282
M. Wt: 240.25 g/mol
InChI Key: HXOYWJCDYVODON-UHFFFAOYSA-N
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Description

“4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid”, also known as HMPB, is a white to pale white powder . It has a molecular weight of 240.25 and its IUPAC name is [4-(hydroxymethyl)-3-methoxyphenoxy]acetic acid . It is used as an acid labile resin linkage agent for use in Solid Phase Peptide Synthesis (SPPS) and is suitable for the preparation of peptide fragments having tBu-based side chain protective groups .


Synthesis Analysis

HMPB is used as a linker for the preparation of protected peptides by the Fmoc strategy . This linker gives purer peptides compared to Sheppard’s original 4-hydroxymethyl-3-methoxyphenoxyacetic acid due to its increased acid sensitivity .


Molecular Structure Analysis

The molecular formula of HMPB is C12H16O5 . The SMILES string representation is COc1cc(OCCCC(O)=O)ccc1CO .


Chemical Reactions Analysis

HMPB is a highly acid-labile linker used for solid-phase peptide synthesis with FMOC protection . It is used in the preparation of protected peptides by the Fmoc strategy .


Physical And Chemical Properties Analysis

HMPB is a white to off-white powder . It has a melting point of 80-90 °C . The storage temperature is recommended to be between 0-8 °C .

Scientific Research Applications

Photoresponsive Drug Carrier

4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid has been utilized in the development of photoresponsive hyaluronate nanogels. These nanogels show potential in caging and photo-uncaging properties for encapsulated antitumor drugs. Upon photoactivation, they can accelerate the release of antitumor drugs, enhancing the efficacy of tumor cell killing (Park et al., 2013).

Solid-Phase Synthesis Application

This compound is also used as a reagent in solid-phase peptide synthesis. It is compatible with Fmoc/tBu solid-phase peptide synthesis and can be utilized as a hyperacid sensitive linker. It is available in different forms, including prefunctionalized resins, aiding in the efficient synthesis of peptides and proteins (Bradley & Mittoo, 2002).

Antioxidant Production

The compound has been studied in the synthesis of butylated hydroxy anisoles, important antioxidants used in food preservation. Research on solid acid catalysts in the alkylation of 4-methoxyphenol with MTBE has led to the production of these valuable antioxidants (Yadav & Rahuman, 2003).

Peptide Synthesis

Another application is in the synthesis of cyclic peptides. The amino acid sequences are assembled on a polystyrene resin derivatized with 4-(4-hydroxymethyl-3-methoxyphenoxy)-butyric acid, leading to the formation of cyclic peptides after cleaving the protected peptides from the solid support (McMurray & Lewis, 1993).

Chemistry of Polyesters and Polyurethanes

This compound also plays a role in the design and preparation of polyesters and polyurethanes using biobased chemicals. It has been synthesized from vanillin and used in the preparation of aromatic aliphatic polyesters and polyurethanes, signifying its importance in sustainable polymer chemistry (Zhao et al., 2020).

properties

IUPAC Name

4-[4-(hydroxymethyl)-3-methoxyphenoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c1-16-11-7-10(5-4-9(11)8-13)17-6-2-3-12(14)15/h4-5,7,13H,2-3,6,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXOYWJCDYVODON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OCCCC(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405331
Record name 4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid

CAS RN

136849-75-7
Record name 4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid
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